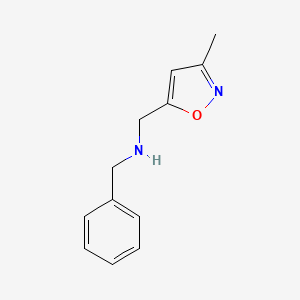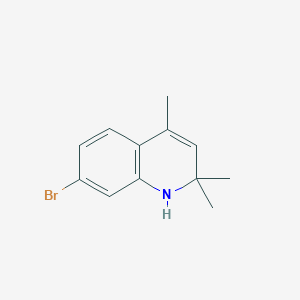
7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline
Vue d'ensemble
Description
7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a chemical compound with the molecular formula C12H14BrN . It has an average mass of 252.150 Da and a monoisotopic mass of 251.030960 Da .
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) derivatives, such as this compound, can be challenging due to the use of harmful solvents, drastic reaction conditions, and high recovery cost of homogeneous catalysts . A method involving the heterogeneous catalytic condensation of aniline with acetone has been employed to synthesize TMQ . Efficient materials such as Zn 2+, Sn 2+, and Cu 2+ -exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 were synthesized by a microwave-assisted hydrothermal method .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring and a pyridine ring). This compound is brominated at the 7th position and has three methyl groups attached at the 2nd and 4th positions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 305.0±42.0 °C and a predicted density of 1.272±0.06 g/cm3 . The compound also has a predicted pKa value of 3.21±0.70 .Applications De Recherche Scientifique
Reactions with Nucleophiles
7-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives demonstrate interesting reactions with various nucleophiles. Research by Brown (1968) indicates that bromination products of this compound, containing a 4-bromomethyl group, can react with monofunctional nucleophiles to produce expected products. This property allows for selective alkylation in certain bifunctional nucleophiles, demonstrating its utility in synthetic chemistry (Brown, 1968).
Bromination Studies
Further studies on bromination of this compound reveal complexities in its chemical behavior. Brown and Meth-Cohn (1971) discovered that the tetrabromination product of this compound in chloroform is different from that in methanol. These findings are significant for understanding the behavior of the compound under different conditions and can aid in its application in organic synthesis (Brown & Meth-Cohn, 1971).
Photophysical Processes
Malkin, Pirogov, and Kuzmin (1984) explored the photophysical aspects of 2,2,4-trimethyl-1,2-dihydroquinolines, closely related to this compound. Their study demonstrated that the quantum yield for photodissociation increases under specific conditions, indicating potential applications in photochemistry and materials science (Malkin et al., 1984).
Antioxidant Action and Metabolism
Taimr (1994) conducted a study on the antioxidant action of ethoxyquin, a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline. This research provided insights into the reaction of this compound with alkylperoxyls and its transformation into various products, which can be crucial for its application as an antioxidant in different industries (Taimr, 1994).
Application in Agriculture
In the agricultural sector, Vostrikova et al. (2020) explored the use of synthesized organic compounds of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives as growth stimulators for woody plants. Their findings demonstrated that these compounds significantly increased the height of seedlings, suggesting their potential as growth enhancers in horticulture and agriculture (Vostrikova et al., 2020).
Propriétés
IUPAC Name |
7-bromo-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTQOWZVJHKYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)Br)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methylbenzo[d]thiazol-6-ol](/img/structure/B1524589.png)

![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1524596.png)

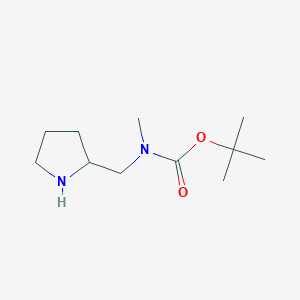
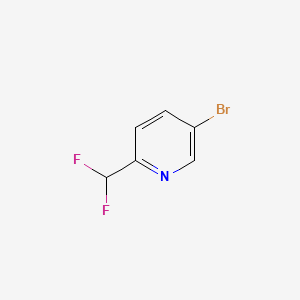
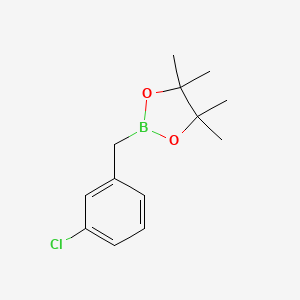
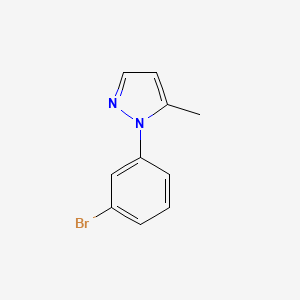
![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1524604.png)
![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)

